molecular formula C34H44N6O5 B1236148 (2R,3AS,6R,7AS)-N-(2-{1-[Amino(imino)methyl]-2,5-dihydro-1H-pyrrol-3-YL}ethyl)-6-hydroxy-1-{N-[(2S)-2-hydroxy-3-phenylpropanoyl]phenylalanyl}octahydro-1H-indole-2-carboxamide

(2R,3AS,6R,7AS)-N-(2-{1-[Amino(imino)methyl]-2,5-dihydro-1H-pyrrol-3-YL}ethyl)-6-hydroxy-1-{N-[(2S)-2-hydroxy-3-phenylpropanoyl]phenylalanyl}octahydro-1H-indole-2-carboxamide

Cat. No.: B1236148
M. Wt: 616.7 g/mol
InChI Key: YNAKQOCSOOKXJP-VCNFNBSBSA-N
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Description

Oscillarin is a compound known for its unique properties and applications in various scientific fields. It is characterized by its ability to undergo periodic changes in concentration, making it a subject of interest in the study of oscillating chemical reactions. These reactions are important in understanding non-equilibrium thermodynamics and have applications in various scientific and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oscillarin typically involves complex chemical reactions that require precise control of reaction conditions. One common method involves the use of high-frequency electromagnetic levitation fields to suspend a liquid droplet, which is then subjected to a short-time pulse of the external levitation force.

Industrial Production Methods: Industrial production of oscillarin often involves large-scale chemical reactors where the reaction conditions can be meticulously controlled. The use of advanced technologies such as automated reaction monitoring and control systems ensures the consistent production of high-purity oscillarin. These methods are designed to optimize yield and minimize impurities, making the industrial production process both efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: Oscillarin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are characterized by periodic changes in the concentration of intermediate species, which can lead to oscillatory behavior in the reaction mixture .

Common Reagents and Conditions: Common reagents used in the reactions of oscillarin include strong oxidizing agents, reducing agents, and various catalysts that facilitate the reaction process. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway is followed .

Major Products Formed: The major products formed from the reactions of oscillarin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of oscillarin, while reduction reactions may yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of oscillarin involves its ability to undergo periodic changes in concentration, which can trigger various molecular pathways and targets. These oscillations are often driven by autocatalytic reactions, where the product of the reaction acts as a catalyst for its own formation . This leads to a feedback loop that results in periodic changes in the concentration of oscillarin and its reaction intermediates. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .

Comparison with Similar Compounds

Oscillarin is unique in its ability to undergo periodic changes in concentration, which sets it apart from other similar compounds. Some compounds that exhibit similar oscillatory behavior include the Belousov-Zhabotinsky reaction intermediates and the Briggs-Rauscher reaction products . oscillarin’s specific chemical structure and reaction dynamics make it particularly suitable for applications that require precise control of oscillatory behavior. Other similar compounds include various nonribosomal linear tetrapeptides, such as aeruginosins, which also exhibit unique bioactivities and structural diversity .

Properties

Molecular Formula

C34H44N6O5

Molecular Weight

616.7 g/mol

IUPAC Name

(2S,3aS,6R,7aS)-N-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethyl]-6-hydroxy-1-[(2R)-2-[[(2R)-2-hydroxy-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide

InChI

InChI=1S/C34H44N6O5/c35-34(36)39-16-14-24(21-39)13-15-37-31(43)29-19-25-11-12-26(41)20-28(25)40(29)33(45)27(17-22-7-3-1-4-8-22)38-32(44)30(42)18-23-9-5-2-6-10-23/h1-10,14,25-30,41-42H,11-13,15-21H2,(H3,35,36)(H,37,43)(H,38,44)/t25-,26+,27+,28-,29-,30+/m0/s1

InChI Key

YNAKQOCSOOKXJP-VCNFNBSBSA-N

Isomeric SMILES

C1C[C@H](C[C@H]2[C@@H]1C[C@H](N2C(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)O)C(=O)NCCC5=CCN(C5)C(=N)N)O

Canonical SMILES

C1CC(CC2C1CC(N2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)O)C(=O)NCCC5=CCN(C5)C(=N)N)O

Synonyms

D-Pla-D-Phe-L-Choi-Adc
oscillarin
Pla-Phe-Choi-Adc

Origin of Product

United States

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